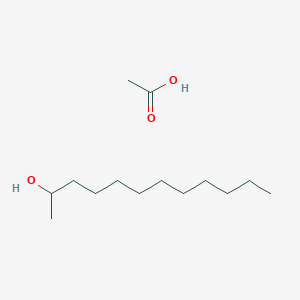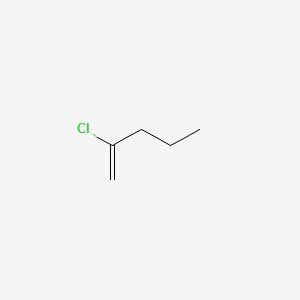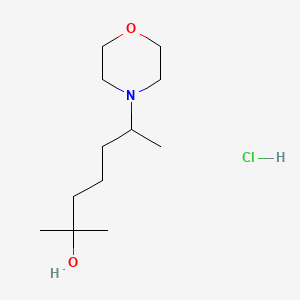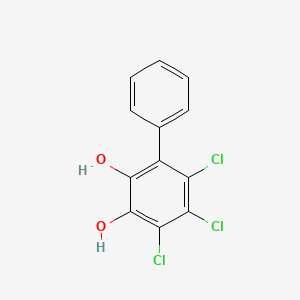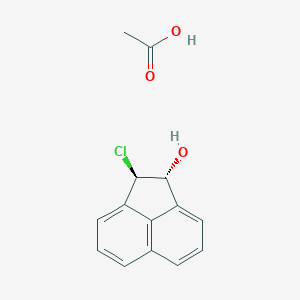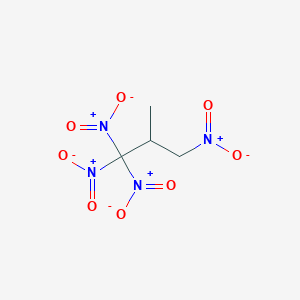
2-Methyl-1,1,1,3-tetranitropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,1,1,3-tetranitropropane is an organic compound with the molecular formula C₄H₆N₄O₈ It is a highly nitrated derivative of propane, characterized by the presence of four nitro groups attached to the carbon skeleton
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,1,3-tetranitropropane typically involves the nitration of precursor compounds. One common method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nitrating agents to the precursor compound in a reactor, followed by purification steps to isolate the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition .
化学反応の分析
Types of Reactions: 2-Methyl-1,1,1,3-tetranitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher nitrated derivatives.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-1,1,1,3-tetranitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of explosives and propellants due to its high energy content
作用機序
The mechanism of action of 2-Methyl-1,1,1,3-tetranitropropane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .
類似化合物との比較
1,1,1,3-Tetranitropropane: Similar structure but lacks the methyl group.
1,1,3,3-Tetranitrobutane: Contains an additional carbon atom in the backbone.
2-Methyl-1,1,1,3-tetranitrobutane: Similar nitration pattern but with a different carbon skeleton
Uniqueness: 2-Methyl-1,1,1,3-tetranitropropane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions .
特性
CAS番号 |
42216-58-0 |
|---|---|
分子式 |
C4H6N4O8 |
分子量 |
238.11 g/mol |
IUPAC名 |
2-methyl-1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C4H6N4O8/c1-3(2-5(9)10)4(6(11)12,7(13)14)8(15)16/h3H,2H2,1H3 |
InChIキー |
ZTQHTPMJMQTDNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
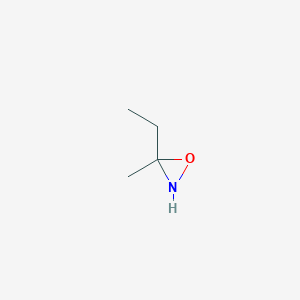

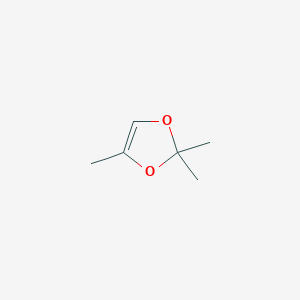
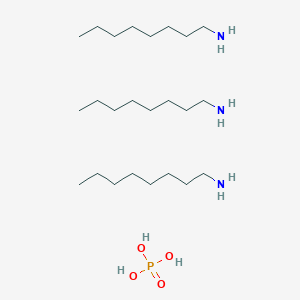
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

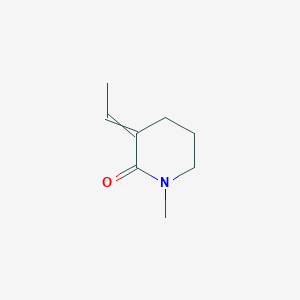
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
